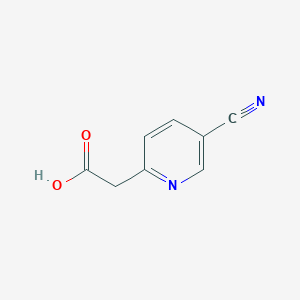

2-(5-Cyanopyridin-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Cyanopyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H6N2O2. It is a derivative of pyridine, featuring a cyano group at the 5-position and an acetic acid moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyanopyridin-2-yl)acetic acid typically involves the reaction of 5-cyanopyridine with a suitable acetic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Cyanopyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Acid chlorides or anhydrides in the presence of a base for esterification; amines for amidation.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Esters or amides of this compound.

Scientific Research Applications

2-(5-Cyanopyridin-2-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5-Cyanopyridin-2-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyridine ring are key functional groups that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

- 2-(5-Cyanopyridin-3-yl)acetic acid

- 2-(5-Ethynylpyridin-3-yl)acetic acid

- 2-[(5-Cyanopyridin-2-yl)amino]acetic acid

Comparison: 2-(5-Cyanopyridin-2-yl)acetic acid is unique due to its specific substitution pattern, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for targeted research and development .

Biological Activity

2-(5-Cyanopyridin-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the available literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring with a cyano group and an acetic acid moiety. The presence of the cyano group is significant as it can influence the compound's reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, studies have shown that pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 5.46 | 0.78 | 7.23 |

The exact IC50 values for this compound are yet to be determined, but it is hypothesized that its structural characteristics may confer similar inhibitory properties against COX enzymes as seen in other pyridine derivatives .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays against both gram-positive and gram-negative bacteria. For example, derivatives of cyanopyridine compounds have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported in studies focusing on structure-activity relationships (SARs), highlighting the importance of substituents on the pyridine ring .

Anticancer Activity

The anticancer properties of pyridine derivatives have been extensively studied, with many exhibiting cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated efficacy in inhibiting tumor growth in vitro. The mechanism often involves interaction with DNA or inhibition of key enzymes involved in cancer cell proliferation .

Case Studies

-

In Vitro Studies : A study assessed the cytotoxicity of several cyanopyridine derivatives on human cancer cell lines, revealing that modifications to the pyridine structure significantly enhanced their anticancer activity.

- Findings : Some derivatives exhibited an EC50 value as low as 0.025 μM against specific cancer types, indicating potent activity.

-

In Vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory effects of related compounds. In these studies, treatment with pyridine derivatives resulted in reduced paw edema in carrageenan-induced inflammation models.

- Results : The ED50 values for these compounds were comparable to standard anti-inflammatory drugs like indomethacin, suggesting therapeutic potential.

Properties

IUPAC Name |

2-(5-cyanopyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-6-1-2-7(10-5-6)3-8(11)12/h1-2,5H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJABRARBVZMEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.